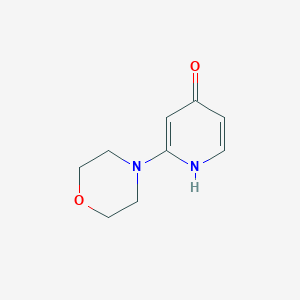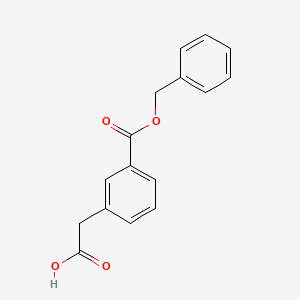
2-(3-Phenylmethoxycarbonylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylmethoxycarbonylphenyl)acetic acid is an organic compound with the molecular formula C10H10O4. It is also known as [3-(Methoxycarbonyl)phenyl]acetic acid. This compound is characterized by the presence of a phenyl group attached to a methoxycarbonyl group, which is further connected to an acetic acid moiety. It is a white solid with a molecular weight of 194.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with bromoacetic acid under basic conditions. The reaction conditions often include:
Temperature: Room temperature to 80°C
Catalysts: Strong acids like sulfuric acid for esterification, and bases like sodium hydroxide for subsequent reactions
Solvents: Methanol for esterification and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylmethoxycarbonylphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-carboxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylacetic acid.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-(3-Phenylmethoxycarbonylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
3-Methoxybenzoic acid: Contains a methoxy group but lacks the acetic acid moiety.
Benzeneacetic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
2-(3-Phenylmethoxycarbonylphenyl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety attached to the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-(3-phenylmethoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)10-13-7-4-8-14(9-13)16(19)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) |
Clé InChI |
VKDRZEQVJBERDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


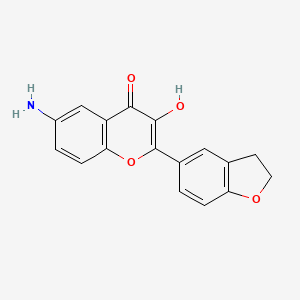
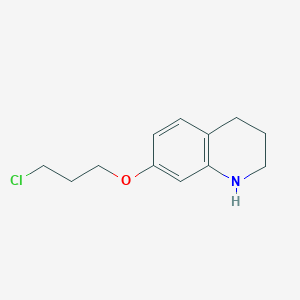
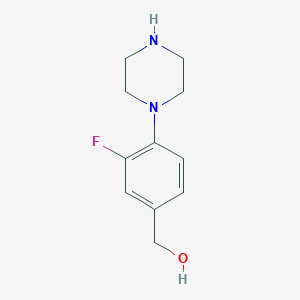
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
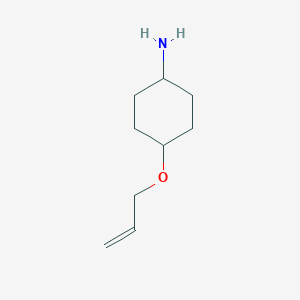

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
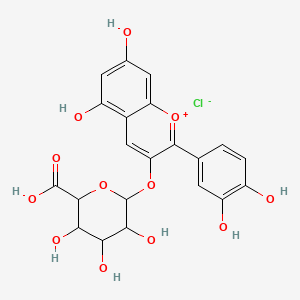
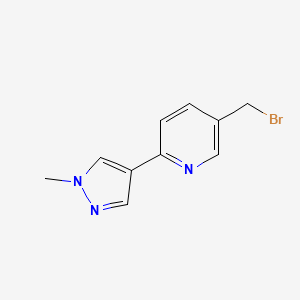
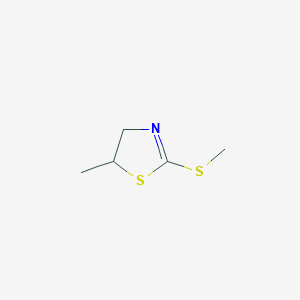
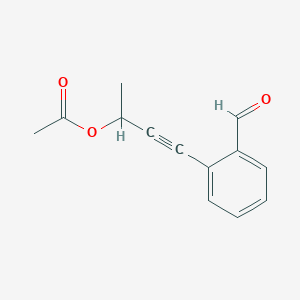
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
